![molecular formula C9H16N2OSi B1278622 Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128302-78-3](/img/structure/B1278622.png)
Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a versatile chemical compound used in various scientific studies. Its application spans across organic synthesis, medicinal chemistry, and material science, offering immense potential for advancements in these fields. The compound is also known as “2- [2- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine” with a CAS Number of 215297-17-9 .
Molecular Structure Analysis
The molecular structure of “Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and silicon (Si) atoms. The empirical formula is C10H25NO2Si .Physical And Chemical Properties Analysis
The compound “Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” has a molecular weight of 219.40 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
Application Summary
In organic synthesis, (tert-Butyldimethylsilyloxy)malononitrile is used as a MAC-TBS Reagent , which is pivotal for three-component coupling reactions .
Experimental Procedures
The reagent is typically used in acetonitrile solution with DMAP (4-Dimethylaminopyridine) as a catalyst at room temperature. The reaction mixture is stirred for a set duration, usually around 2 hours, to facilitate the reaction .
Results Summary
The outcome of such procedures is the synthesis of an α-siloxy-Weinreb amide, which is a valuable intermediate for further chemical transformations.
Deprotection of Silyl Ethers
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
is involved in the oxidative deprotection of aliphatic tert-butyldimethylsilyl ethers under microwave irradiation .
Experimental Procedures
The process uses tetraethylammonium superoxide in dry DMF (Dimethylformamide) with the substrate being exposed to microwave irradiation for a specific time to achieve the deprotection .
Results Summary
The result is the formation of corresponding carbonyl compounds from the silyl ethers, which is a significant step in various synthetic pathways .
Synthesis of Carbonyl Compounds
Application Summary
The compound is used in the synthesis of carbonyl compounds from tert-butyldimethylsilyl ethers, which are crucial in the development of pharmaceuticals .
Experimental Procedures
This involves the use of in situ generated tetraethylammonium superoxide with the silyl ethers in dry DMF, followed by microwave irradiation .
Results Summary
The synthesis yields carbonyl compounds, which are analyzed and confirmed via NMR (Nuclear Magnetic Resonance) and other analytical methods .
Total Synthesis of Complex Molecules
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
plays a role in the total synthesis of complex molecules such as (+)-ambruticin and (−)-salinosporamide A .
Experimental Procedures
The reagent is used in conjunction with other organic synthesis techniques to build up the complex molecular structures of these compounds .
Results Summary
The synthesis leads to the creation of molecules with potential therapeutic properties, and the outcomes are typically characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .
Protective Group in Peptide Synthesis
Application Summary
The silyl group of (tert-Butyldimethylsilyloxy)malononitrile is used as a protective group in peptide synthesis, safeguarding functional groups during the synthesis process .
Experimental Procedures
The compound is applied to protect hydroxyl groups in amino acids and peptides, which can then be deprotected under specific conditions without affecting the peptide backbone .
Results Summary
The protection and subsequent deprotection yield peptides with the desired sequence and functionality, confirmed by analytical techniques like HPLC .
Material Science
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
is utilized in the modification of materials to impart specific chemical properties .
Experimental Procedures
The compound is used to introduce silyl-protected functional groups onto material surfaces or within material matrices .
Results Summary
The modification enhances the material’s properties, such as hydrophobicity or reactivity, which are quantified using surface characterization techniques .
Each application showcases the versatility of (tert-Butyldimethylsilyloxy)malononitrile in various scientific fields, demonstrating its importance in research and development. The detailed methods and results highlight the compound’s role in advancing scientific knowledge and its potential for future applications.
Catalysis in Organic Reactions
Application Summary
This compound is used as a catalyst in various organic reactions, including Michael additions and aldol reactions , due to its ability to stabilize negative charges on carbon .
Experimental Procedures
The compound is used in catalytic amounts, often in conjunction with bases like DBU or LDA, to promote the formation of carbon-carbon bonds in target molecules .
Results Summary
The reactions typically result in high yields of the desired products, with the compound’s efficiency being demonstrated through improved reaction times and selectivity .
Synthesis of Heterocycles
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
is instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals .
Experimental Procedures
The compound is used to introduce silyloxy groups into substrates, which then undergo cyclization reactions under acidic or basic conditions to form the heterocycles .
Results Summary
The process leads to the formation of diverse heterocyclic structures, often with high ring-closure efficiency and excellent functional group tolerance .
Modification of Natural Products
Application Summary
The silyl group of (tert-Butyldimethylsilyloxy)malononitrile is used to modify natural products, enhancing their reactivity or altering their physical properties for further chemical manipulation .
Experimental Procedures
Natural products are treated with the compound under mild conditions to introduce silyloxy groups at specific sites, facilitating subsequent synthetic transformations .
Results Summary
The modified natural products serve as intermediates for the synthesis of more complex molecules, with the modifications often being key to the success of the synthetic routes .
Polymer Chemistry
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
is used in the modification of polymers to introduce silyl-protected functional groups, which can later be selectively deprotected .
Experimental Procedures
The compound is incorporated into polymer chains via covalent bonding, using standard polymerization techniques or post-polymerization modification methods .
Results Summary
The introduction of silyl groups results in polymers with enhanced chemical versatility, allowing for further functionalization or cross-linking .
Bioconjugation Techniques
Application Summary
The silyl group in (tert-Butyldimethylsilyloxy)malononitrile is exploited in bioconjugation techniques to link biomolecules with synthetic probes or tags .
Experimental Procedures
Biomolecules such as proteins or nucleic acids are conjugated with the compound, which acts as a linker to attach various probes for imaging or therapeutic purposes .
Results Summary
The bioconjugation techniques enable the study of biological processes in real-time and the development of targeted drug delivery systems .
Environmental Chemistry
Application Summary
(tert-Butyldimethylsilyloxy)malononitrile
is utilized in environmental chemistry for the synthesis of compounds that can act as sensors or neutralizers for pollutants .
Experimental Procedures
The compound is used to synthesize materials that react with specific environmental contaminants, changing color or fluorescence to indicate the presence of pollutants .
Results Summary
The synthesized sensors provide a means for rapid detection of environmental hazards, contributing to pollution monitoring and control efforts .
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OSi/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDCGCDLHCZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
CAS RN |
128302-78-3 |
Source


|
| Record name | (tert-Butyldimethylsilyloxy)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

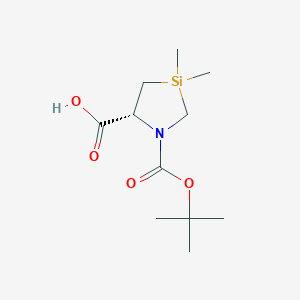
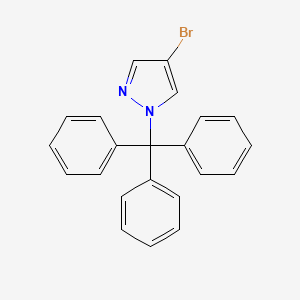
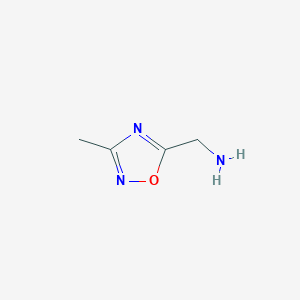
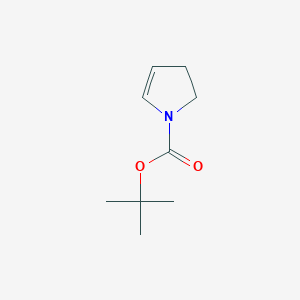
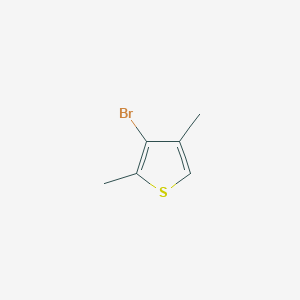
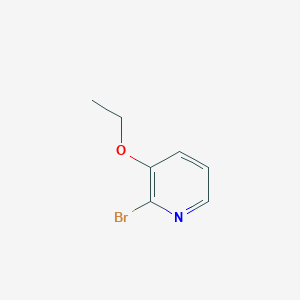
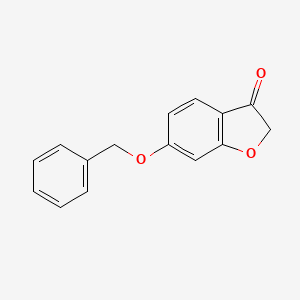
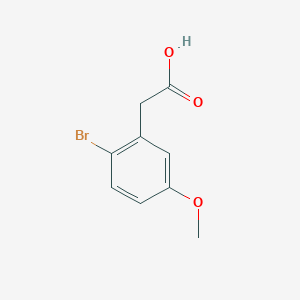
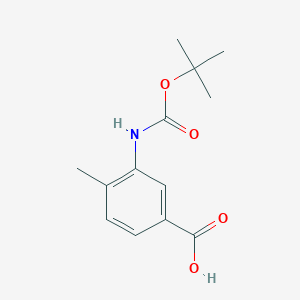
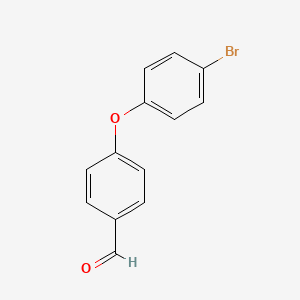
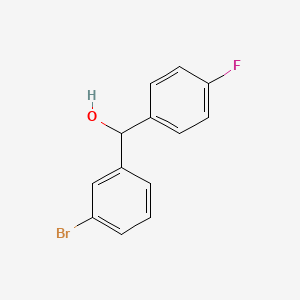
![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
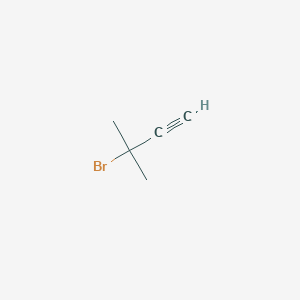
![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)